molecular formula C13H14F3N B2356642 N-Methyl-1-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287313-57-7

N-Methyl-1-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

Cat. No.: B2356642
CAS No.: 2287313-57-7
M. Wt: 241.257
InChI Key: UDPKKXLPIOOEAR-UHFFFAOYSA-N
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Description

N-Methyl-1-[3-(2,3,5-trifluorophenyl)-1-bicyclo[111]pentanyl]methanamine is a complex organic compound characterized by its unique bicyclo[111]pentane structure and trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction.

    Introduction of the trifluorophenyl group: This step often involves a palladium-catalyzed cross-coupling reaction.

    Methylation of the amine: The final step involves the methylation of the amine group using methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-1-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-Methyl-1-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain receptors, while the bicyclo[1.1.1]pentane core provides structural rigidity. This combination allows the compound to modulate various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
  • N-Methyl-1-[3-(2,3,6-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
  • N-Methyl-1-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

Uniqueness

N-Methyl-1-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is unique due to the specific positioning of the trifluorophenyl group, which influences its chemical reactivity and biological activity. The bicyclo[1.1.1]pentane core also imparts distinct structural properties that differentiate it from other similar compounds.

This detailed article provides a comprehensive overview of N-Methyl-1-[3-(2,3,5-trifluorophenyl)-1-bicyclo[111]pentanyl]methanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-methyl-1-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N/c1-17-7-12-4-13(5-12,6-12)9-2-8(14)3-10(15)11(9)16/h2-3,17H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPKKXLPIOOEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC(C1)(C2)C3=C(C(=CC(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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